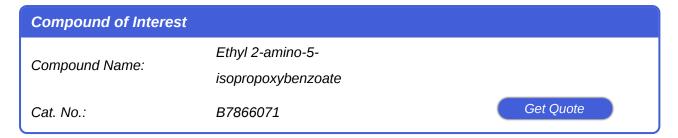


Application Note: Mass Spectrometric Analysis of Ethyl 2-amino-5-isopropoxybenzoate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of **Ethyl 2-amino-5-isopropoxybenzoate** using mass spectrometry. The methods outlined are intended to guide researchers in obtaining reliable mass spectral data for this compound, which is of interest in pharmaceutical and chemical synthesis. This note includes sample preparation, instrumental parameters for liquid chromatography-mass spectrometry (LC-MS), and a discussion of the expected fragmentation patterns.

Introduction

Ethyl 2-amino-5-isopropoxybenzoate is an aromatic compound containing an amino group, an ester, and an ether linkage. Mass spectrometry is a powerful analytical technique for the identification and quantification of such small molecules.[1] This application note details a general procedure for its analysis by LC-MS, a common and effective method for non-volatile or thermally labile compounds.[1] The successful analysis of this and similar molecules is critical for reaction monitoring, purity assessment, and metabolic studies in drug development.

Chemical Properties



Property	Value
Chemical Formula	C12H17NO3
Molecular Weight	223.27 g/mol
Exact Mass	223.12084
Structure	

Experimental Protocol

A successful mass spectrometric analysis is contingent on proper sample preparation and optimized instrumental parameters. The following protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation

Clean samples are crucial for obtaining high-quality mass spectra and for prolonging the life of the analytical instrumentation.[2]

- Stock Solution Preparation: Accurately weigh approximately 1 mg of **Ethyl 2-amino-5-isopropoxybenzoate** and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.[3]
- Working Solution Preparation: Dilute the stock solution with the mobile phase to a final concentration of 1-10 μg/mL.[3] The optimal concentration may vary depending on the sensitivity of the mass spectrometer.
- Filtration: If any particulate matter is visible, filter the working solution through a 0.22 μm syringe filter before injection to prevent clogging of the LC system and contamination of the mass spectrometer.[3]
- Blanks: Prepare blank samples consisting of the final solvent mixture to run before and after the sample to check for carryover and system contamination.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters



The following parameters are a good starting point for the analysis of **Ethyl 2-amino-5-isopropoxybenzoate**.

Parameter	Recommended Setting	
LC Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)	
Mobile Phase A	Water with 0.1% formic acid	
Mobile Phase B	Acetonitrile with 0.1% formic acid	
Gradient	Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.	
Flow Rate	0.3 mL/min	
Injection Volume	5 μL	
Ionization Source	Electrospray Ionization (ESI), positive mode	
Capillary Voltage	3.5 kV	
Source Temperature	120 °C	
Desolvation Gas	Nitrogen	
Desolvation Temp.	350 °C	
Mass Analyzer	Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)	
Scan Range	m/z 50-500	

Data Presentation Predicted Mass Spectral Data

The following table summarizes the predicted m/z values for the parent ion and major fragment ions of **Ethyl 2-amino-5-isopropoxybenzoate** based on common fragmentation patterns of aromatic amines and esters.[4][5]

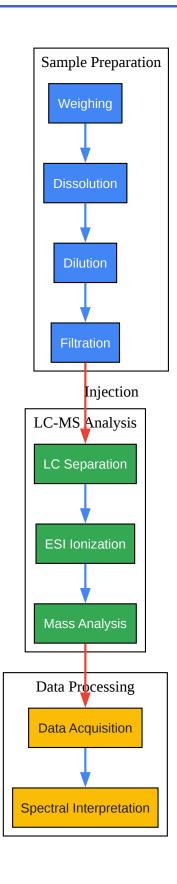


lon	Predicted m/z	Description
[M+H]+	224.1281	Protonated molecular ion
[M-C2H4]+	196.0970	Loss of ethylene from the ethoxy group
[M-C2H5O]+	178.0868	Loss of the ethoxy radical
[M-C3H7O]+	164.0712	Loss of the isopropoxy radical
[M-C2H5OH]+	177.0841	Neutral loss of ethanol
[M-C3H7OH]+	163.0790	Neutral loss of isopropanol

Visualizations Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of **Ethyl 2-amino-5-isopropoxybenzoate**.





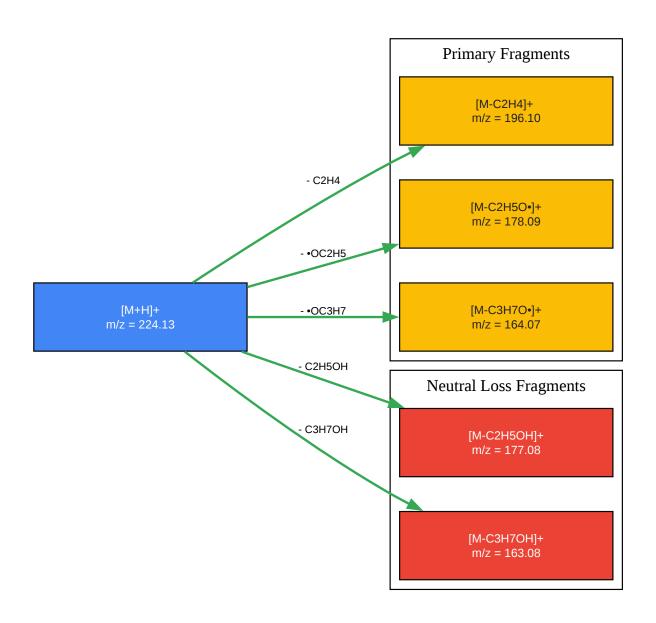
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Caption: LC-MS experimental workflow for Ethyl 2-amino-5-isopropoxybenzoate.



Proposed Fragmentation Pathway

The fragmentation of **Ethyl 2-amino-5-isopropoxybenzoate** in positive ion mode is expected to follow several key pathways, as depicted below.



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Caption: Proposed ESI+ fragmentation of **Ethyl 2-amino-5-isopropoxybenzoate**.



Conclusion

This application note provides a foundational protocol for the mass spectrometric analysis of **Ethyl 2-amino-5-isopropoxybenzoate**. The provided experimental parameters and expected fragmentation data serve as a robust starting point for researchers. Method optimization will likely be necessary to achieve the desired sensitivity and resolution for specific applications. The use of high-resolution mass spectrometry is recommended for unambiguous identification of fragment ions.

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